OROSELONE
OROSELONE
Oroselone, also known as kvannin, belongs to the class of organic compounds known as angular furanocoumarins. These are furanocoumarins, with a structure characterized by a furan ring angularly fused to a coumarin. Oroselone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oroselone is primarily located in the membrane (predicted from logP). Outside of the human body, oroselone can be found in fats and oils, green vegetables, and herbs and spices. This makes oroselone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1760-27-6
VCID:
VC0156639
InChI:
InChI=1S/C14H10O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-7H,1H2,2H3
SMILES:
CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3
Molecular Formula:
C14H10O3
Molecular Weight:
226.23 g/mol
OROSELONE
CAS No.: 1760-27-6
Main Products
VCID: VC0156639
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol
CAS No. | 1760-27-6 |
---|---|
Product Name | OROSELONE |
Molecular Formula | C14H10O3 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | 8-prop-1-en-2-ylfuro[2,3-h]chromen-2-one |
Standard InChI | InChI=1S/C14H10O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-7H,1H2,2H3 |
Standard InChIKey | FQCPXIJRWHRHIP-UHFFFAOYSA-N |
SMILES | CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Canonical SMILES | CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Melting Point | 188-189°C |
Physical Description | Solid |
Description | Oroselone, also known as kvannin, belongs to the class of organic compounds known as angular furanocoumarins. These are furanocoumarins, with a structure characterized by a furan ring angularly fused to a coumarin. Oroselone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oroselone is primarily located in the membrane (predicted from logP). Outside of the human body, oroselone can be found in fats and oils, green vegetables, and herbs and spices. This makes oroselone a potential biomarker for the consumption of these food products. |
PubChem Compound | 74477 |
Last Modified | Nov 11 2021 |
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